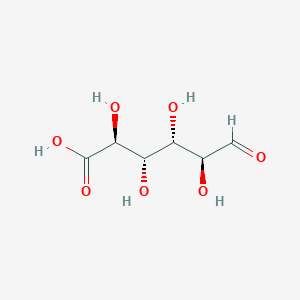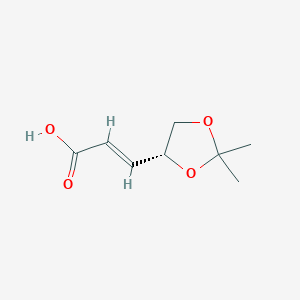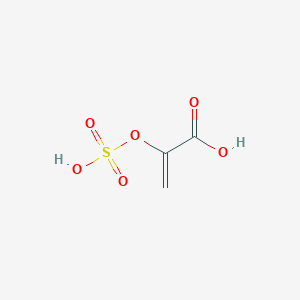
Sulfoenolpyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfoenolpyruvate (SEP) is a sulfonated analog of enolpyruvate, which is a key intermediate in the glycolytic pathway. SEP has been found to be involved in various biological processes, including the regulation of glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Wirkmechanismus
Sulfoenolpyruvate inhibits pyruvate kinase by binding to the enzyme's allosteric site. This binding leads to a conformational change in the enzyme, which reduces its activity. Sulfoenolpyruvate also acts as a substrate for pyruvate phosphate dikinase, which converts it to phosphoenolpyruvate, a key intermediate in gluconeogenesis.
Biochemische Und Physiologische Effekte
Sulfoenolpyruvate has been found to have various biochemical and physiological effects. It has been shown to increase the production of lactate and alanine in muscle cells, which can be used as an energy source during exercise. Sulfoenolpyruvate has also been found to regulate the activity of the pentose phosphate pathway, which is involved in the production of NADPH, a key molecule in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoenolpyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a tool compound to study the regulation of glycolysis and gluconeogenesis. However, Sulfoenolpyruvate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Sulfoenolpyruvate. One direction is to study the effects of Sulfoenolpyruvate on cancer cells, as cancer cells have altered metabolism compared to normal cells. Another direction is to develop Sulfoenolpyruvate analogs with improved solubility and potency. Sulfoenolpyruvate can also be used as a starting material for the synthesis of other sulfonated analogs of glycolytic intermediates.
Synthesemethoden
Sulfoenolpyruvate can be synthesized by reacting enolpyruvate with sulfite under acidic conditions. The reaction yields a mixture of Sulfoenolpyruvate and its isomers, which can be separated by chromatography. The purity of the synthesized Sulfoenolpyruvate can be confirmed by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Sulfoenolpyruvate has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of pyruvate kinase, which is a key enzyme in glycolysis. This inhibition leads to the accumulation of glycolytic intermediates, which can be used for the production of various bioproducts, such as ethanol and lactic acid. Sulfoenolpyruvate has also been used as a substrate for the enzyme pyruvate phosphate dikinase, which is involved in the regulation of gluconeogenesis.
Eigenschaften
CAS-Nummer |
118319-52-1 |
|---|---|
Produktname |
Sulfoenolpyruvate |
Molekularformel |
C3H4O6S |
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
2-sulfooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
InChI-Schlüssel |
OUSYFDXGONIFSX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Kanonische SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Andere CAS-Nummern |
118319-52-1 |
Synonyme |
SENP sulfoenolpyruvate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



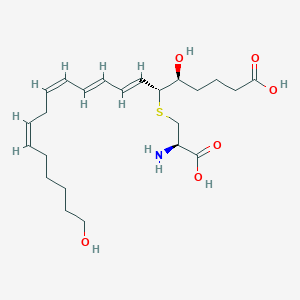
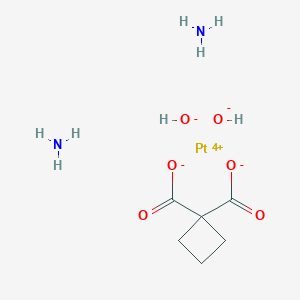
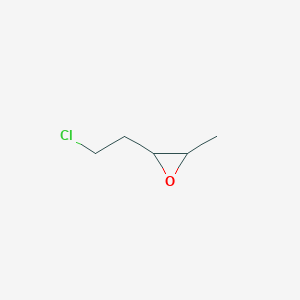
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
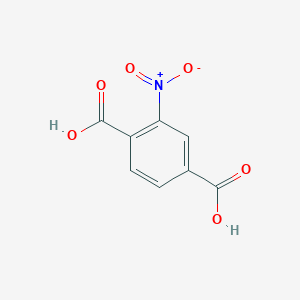
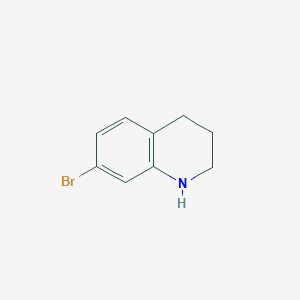
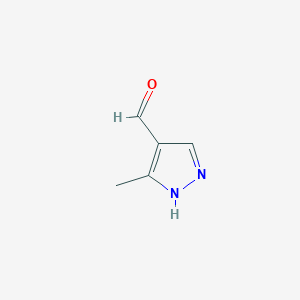
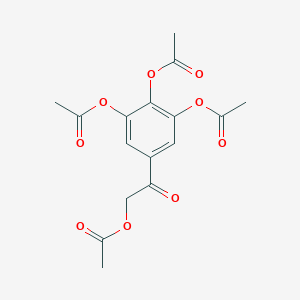
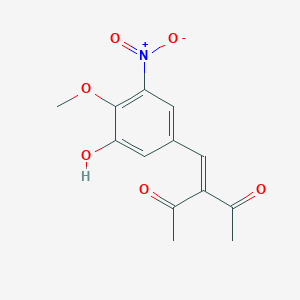
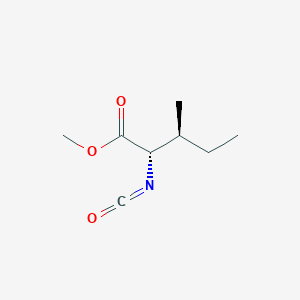
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
